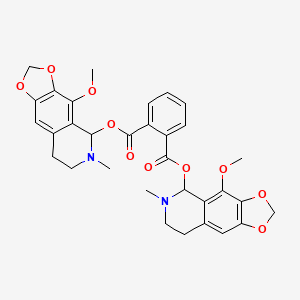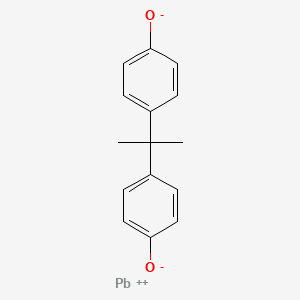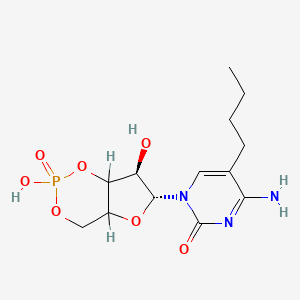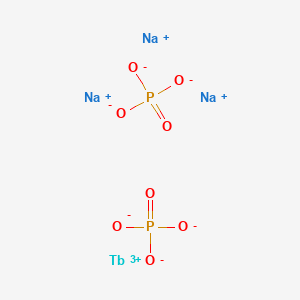
Cotarnine phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cotarnine phthalate is a chemical compound derived from cotarnine, a natural tetrahydroisoquinoline alkaloid Cotarnine itself is isolated from the plant Papaver pseudo-orientale
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cotarnine phthalate can be synthesized from cotarnine through a series of chemical reactions. One common method involves the oxidative degradation of noscapine, another isoquinoline alkaloid, in the presence of nitric acid. This process yields cotarnine, which can then be reacted with phthalic anhydride to form this compound. The reaction typically requires an acidic medium and elevated temperatures to proceed efficiently .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The key steps include the oxidative degradation of noscapine, isolation of cotarnine, and subsequent reaction with phthalic anhydride.
Analyse Chemischer Reaktionen
Types of Reactions: Cotarnine phthalate undergoes various chemical reactions, including:
Oxidation: Cotarnine can be oxidized to form this compound.
Reduction: Reduction of this compound can yield hydrocotarnine.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Hydrocotarnine: Formed through the reduction of this compound.
Various Derivatives: Formed through substitution reactions, which can be tailored for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other isoquinoline derivatives.
Biology: Studied for its effects on cellular processes and potential as a research tool.
Medicine: Known for its hemostatic properties and potential antitumor activity.
Industry: Used in the synthesis of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of cotarnine phthalate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Cotarnine phthalate can be compared with other similar compounds, such as:
Noscapine: Another isoquinoline alkaloid with antitumor properties. Unlike this compound, noscapine is primarily used as a cough suppressant.
Hydrocotarnine: A reduced form of this compound with different pharmacological properties.
Cotarnone: A derivative of cotarnine with potential biological activity.
Uniqueness: this compound is unique due to its dual role as a hemostatic agent and potential antitumor compound. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6190-36-9 |
|---|---|
Molekularformel |
C32H32N2O10 |
Molekulargewicht |
604.6 g/mol |
IUPAC-Name |
bis(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H32N2O10/c1-33-11-9-17-13-21-25(41-15-39-21)27(37-3)23(17)29(33)43-31(35)19-7-5-6-8-20(19)32(36)44-30-24-18(10-12-34(30)2)14-22-26(28(24)38-4)42-16-40-22/h5-8,13-14,29-30H,9-12,15-16H2,1-4H3 |
InChI-Schlüssel |
SJKLWRFXHOTGOR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=CC3=C(C(=C2C1OC(=O)C4=CC=CC=C4C(=O)OC5C6=C(C7=C(C=C6CCN5C)OCO7)OC)OC)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)



